molecular formula C7H6BrF2NO B3043275 3-Bromo-4-difluoromethoxyaniline CAS No. 83189-98-4

3-Bromo-4-difluoromethoxyaniline

Cat. No. B3043275
CAS RN: 83189-98-4
M. Wt: 238.03 g/mol
InChI Key: CBBYQZYAYQUGIX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3-Bromo-4-difluoromethoxyaniline” can be analyzed using various techniques such as X-ray diffraction . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.

Scientific Research Applications

Electroreductive Deuteroarylation

Electroreduction mediated by organo-mediators: has emerged as a concise and effective strategy for introducing deuterium into organic molecules. In a recent study, researchers demonstrated an environmentally friendly electroreduction approach for anti-Markovnikov selective deuteroarylation of alkenes and aryl iodides using D₂O as the deuterium source . The key features of this method include:

Atmospheric Science

While not directly related to 3-Bromo-4-difluoromethoxyaniline, it’s worth noting that artificial intelligence (AI) plays a significant role in advancing our understanding of the Earth-Atmosphere system. AI applications in atmospheric science improve our ability to monitor, predict, and respond to atmospheric observations and simulations .

Safety and Hazards

Based on the safety data sheet of a similar compound, “1-Bromo-4-(trifluoromethoxy)benzene”, it can cause skin irritation . Precautions such as wearing protective gloves and washing skin thoroughly after handling are recommended .

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-4-difluoromethoxyaniline . For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with target proteins. The presence of other molecules could potentially affect the compound’s absorption, distribution, metabolism, or excretion.

properties

IUPAC Name

3-bromo-4-(difluoromethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBYQZYAYQUGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-difluoromethoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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